

Application Notes and Protocols for AS1938909-Mediated Glucose Uptake Assay

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Compound of Interest

Compound Name: AS1938909

Cat. No.: B605607

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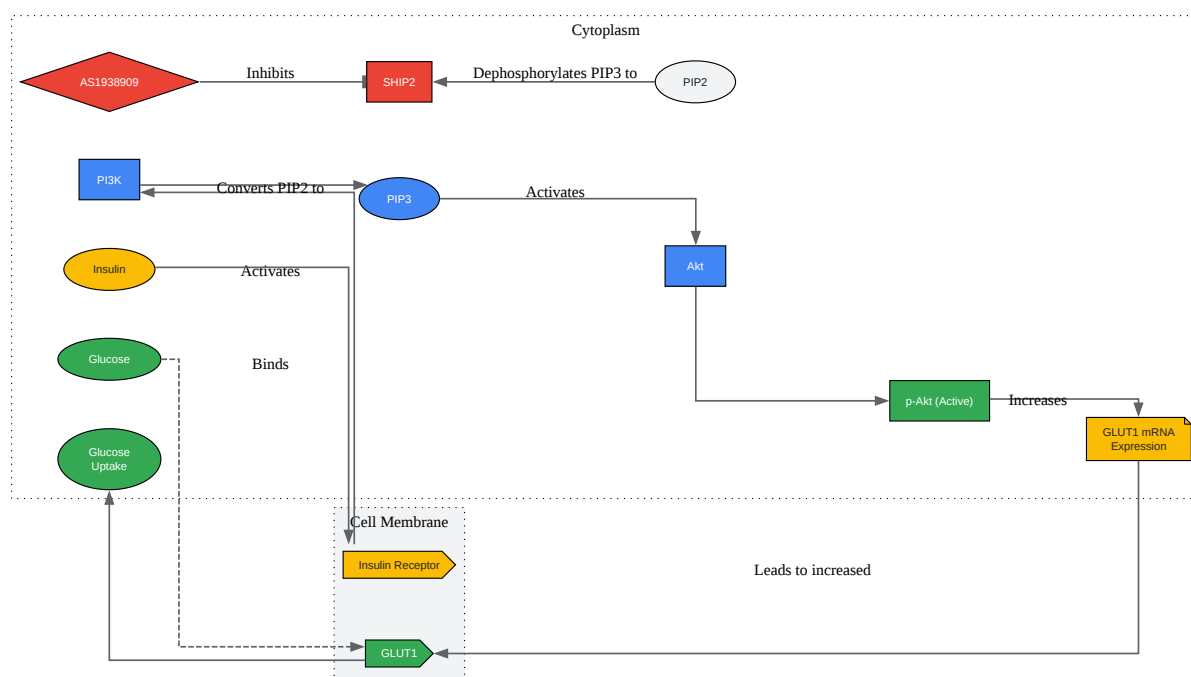
Introduction

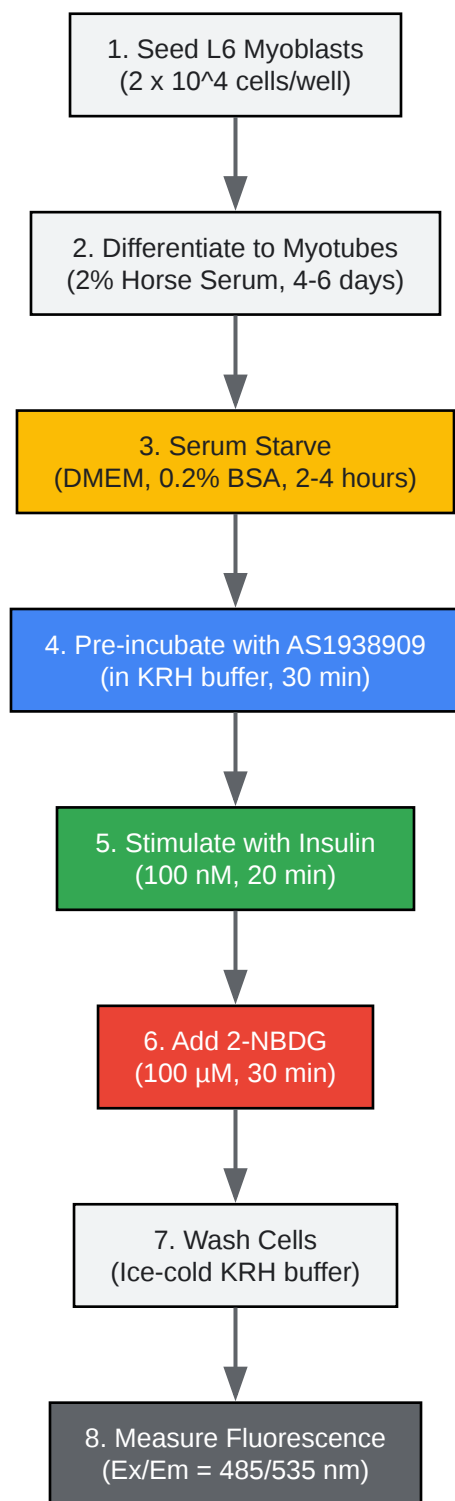
AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1] SHIP2 is a key negative regulator of the insulin signaling pathway, and its inhibition has been shown to enhance glucose metabolism.[1] These application notes provide a detailed protocol for assessing the effect of **AS1938909** on glucose uptake in L6 myotubes, a widely used in vitro model for skeletal muscle glucose metabolism. The provided methodologies are based on established protocols for fluorescent glucose analog uptake assays.

Mechanism of Action

AS1938909 acts as a competitive and reversible inhibitor of SHIP2.[1] By inhibiting SHIP2, **AS1938909** prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the insulin signaling cascade. Elevated levels of PIP3 lead to the increased phosphorylation and activation of Akt (also known as Protein Kinase B), a central kinase in this pathway. Activated Akt, in turn, promotes the expression of Glucose Transporter Type 1 (GLUT1), leading to an increase in glucose transport into the cell.[1]

Signaling Pathway Diagram





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References

- 1. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AS1938909-Mediated Glucose Uptake Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605607#as1938909-glucose-uptake-assay-method]

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